REACTION_CXSMILES
|
[CH:1]([P:3](=[O:8])([O-:7])[O:4][CH2:5][CH3:6])=[CH2:2].C(OCC)(OCC)O[CH2:11][CH3:12].C(OCC)(=O)C>C(O)C>[CH:1]([P:3](=[O:7])([O:8][CH2:11][CH3:12])[O:4][CH2:5][CH3:6])=[CH2:2]
|
Name
|
monoethyl vinylphosphonate
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
C(=C)P(OCC)([O-])=O
|
Name
|
|
Quantity
|
124 g
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Type
|
CUSTOM
|
Details
|
produced 128 g of ethyl acetate and additionally 8 g of light ends which
|
Type
|
CUSTOM
|
Details
|
were trapped in a cold trap
|
Type
|
DISTILLATION
|
Details
|
distilled off
|
Type
|
ADDITION
|
Details
|
A further 100 g of triethyl orthoformate were then added at room temperature
|
Type
|
DISTILLATION
|
Details
|
distilled off
|
Type
|
CUSTOM
|
Details
|
A cold trap downstream from the apparatus collected less that 1 g
|
Type
|
DISTILLATION
|
Details
|
The mixture was then distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)P(OCC)(OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 96.5 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 83.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |